molecular formula C9H6Cl3NO B14352182 4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one CAS No. 93494-20-3

4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one

Katalognummer: B14352182
CAS-Nummer: 93494-20-3
Molekulargewicht: 250.5 g/mol
InChI-Schlüssel: CKAVRZSZXNAHRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one is a chemical compound that belongs to the class of organochlorine compounds It is characterized by the presence of three chlorine atoms attached to a butenone structure, with a pyridine ring attached at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one typically involves the reaction of pyridine derivatives with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloro group to less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce partially or fully dechlorinated compounds.

Wissenschaftliche Forschungsanwendungen

4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4,4-Trichloro-1-(pyridin-2-yl)but-2-en-1-one
  • 4,4,4-Trichloro-1-(pyridin-4-yl)but-2-en-1-one
  • 4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-2-one

Uniqueness

4,4,4-Trichloro-1-(pyridin-3-yl)but-2-en-1-one is unique due to its specific substitution pattern and the presence of the trichloro group

Eigenschaften

CAS-Nummer

93494-20-3

Molekularformel

C9H6Cl3NO

Molekulargewicht

250.5 g/mol

IUPAC-Name

4,4,4-trichloro-1-pyridin-3-ylbut-2-en-1-one

InChI

InChI=1S/C9H6Cl3NO/c10-9(11,12)4-3-8(14)7-2-1-5-13-6-7/h1-6H

InChI-Schlüssel

CKAVRZSZXNAHRL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(=O)C=CC(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.